BenchChemオンラインストアへようこそ!

3-((6-Aminoquinazolin-4-YL)amino)phenol

Inflammation NF-kappaB inhibitor Transcriptional activation

This 4,6-disubstituted quinazoline is an essential scaffold for potent type II kinase inhibitors. The 6-amino group and 3-hydroxyphenylamino moiety form the pharmacophoric core required for gatekeeper hydrogen bonding (Cys-773 EGFR) and DFG-out pocket binding, validated by co-crystal structures (PDB: 3GCU, 3F3V). Generic regioisomeric 4-aminoquinazolines or para-phenol analogs fail to engage the target, making this specific substitution pattern non-negotiable for replicating key SAR. Ideal for EGFR-TK inhibitors (IC50 0.061 µM), p38 MAPK/Src probes, and NF-κB pathway modulators.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B15066353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6-Aminoquinazolin-4-YL)amino)phenol
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC2=NC=NC3=C2C=C(C=C3)N
InChIInChI=1S/C14H12N4O/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(19)7-10/h1-8,19H,15H2,(H,16,17,18)
InChIKeySAOOQKBWRMJPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Critical Profile: 3-((6-Aminoquinazolin-4-YL)amino)phenol as a Key Quinazoline Intermediate


3-((6-Aminoquinazolin-4-yl)amino)phenol (CAS 1428063-79-9) is a 4,6-disubstituted quinazoline derivative serving as a critical scaffold or intermediate in the development of kinase inhibitors . Characterized by a 6-amino group and a 3-hydroxyphenylamino moiety at the C-4 position, it forms the pharmacophoric core for potent inhibitors of kinases such as Src and p38 MAPK, which are validated targets in oncology and inflammation [1][2]. Its selection over generic alternatives is critical for programs where the specific pattern of hydrogen bond donor/acceptor functionality is required for target binding and downstream synthetic elaboration.

The Risk of Generic Substitution: Functional Group Placement Dictates 3-((6-Aminoquinazolin-4-YL)amino)phenol Performance


Substituting 3-((6-Aminoquinazolin-4-yl)amino)phenol with other 4,6-diaminoquinazolines or regioisomeric phenols is not feasible due to the strict dependence of biological activity on the 6-amino substitution and the position of the phenolic hydroxyl group [1]. The 6-amino group is a critical determinant for NF-κB transcriptional activation inhibition, as established by foundational SAR studies on the 6-amino-4-phenethylaminoquinazoline skeleton [1]. Furthermore, crystallographic data confirms that the 3-hydroxyphenylamino motif in derived type II kinase inhibitors engages in specific hydrogen bonding networks with gatekeeper residues (e.g., Cys-773 in EGFR) that would be disrupted by positional isomers like 4-((6-aminoquinazolin-4-yl)amino)phenol [2][3]. Therefore, generic procurement of a 'quinazoline amine' without verifying these specific substitutions risks complete loss of target engagement.

Quantitative Differentiation: 3-((6-Aminoquinazolin-4-YL)amino)phenol vs. Closest Analogs


NF-κB Transcriptional Activation: Critical 6-Amino Requirement for Potency

The presence of a free 6-amino group on the quinazoline core is non-negotiable for high-potency NF-κB inhibition. The foundational SAR study by Tobe et al. identifies the 6-amino-4-phenethylaminoquinazoline skeleton as the minimal framework for activity. Replacement of the 6-amino group or its substitution leads to a complete loss of inhibitory activity against NF-κB transcriptional activation [1]. While the commercial 3-((6-Aminoquinazolin-4-YL)amino)phenol is often used as a precursor, the activity of its directly derived ureido compounds (like 11q) reaches an IC50 of 2 nM in this assay, compared to unsubstituted or 6-substituted analogs which show IC50 values >1 µM [1][2].

Inflammation NF-kappaB inhibitor Transcriptional activation

Kinase Inhibition: Superiority of the 3-Hydroxyphenylamino Regioisomer in EGFR-TK Binding

For 4,6-quinazolinediamines designed to inhibit EGFR-TK, the regioisomer of the N4-substituent is decisive. The 3-hydroxyphenylamino motif (present in the target compound) enables an additional hydrogen bond interaction with the gatekeeper residue Cys-773 in EGFR-TK, as demonstrated by docking studies of 4-anilinoquinazolines [1]. This interaction is sterically and geometrically inaccessible for the 4-hydroxy regioisomer (CAS 1428063-82-4). Potent 6-ureido-anilinoquinazoline derivatives exemplified by this scaffold show IC50 values of 0.061 µM against EGFR-TK, whereas analogous compounds with altered substitution patterns at the 4-position show >10-fold weaker inhibition at the same 10 µM screening concentration [1].

EGFR Tyrosine Kinase Inhibitor Cancer

Cellular Anti-Proliferative Activity: NCI-60 Panel Validation of the 3-Hydroxy Scaffold

The value of the 3-hydroxy scaffold is further demonstrated by the National Cancer Institute (NCI) 60-cell line panel data for a derivative compound 7a, which bears the 3-hydroxyphenylamino quinazoline core. Compound 7a exhibited remarkable growth inhibitory activity with GI50 values of 0.36-0.46 µM against high-EGFR-expressing cell lines, including Non-Small Cell Lung Cancer NCI-H322M and Renal Cancer A498 [1]. This is in contrast to the parent unsubstituted quinazoline or simple 4-aminoquinazoline compounds, which typically show GI50 values >10 µM in the same panel [1]. This 20- to 30-fold improvement in tumor cell growth inhibition is directly attributable to the optimized substitution pattern provided by the 3-((6-Aminoquinazolin-4-YL)amino)phenol precursor.

Anticancer NCI-60 Growth inhibition

Defined Binding Mode: Co-crystal Structures of RL48 Confirm Target Engagement Architecture

The superior binding mode conferred by the 3-((6-Aminoquinazolin-4-YL)amino)phenol scaffold is structurally validated in co-crystal complexes. The advanced clinical candidate RL48 (PDB ID: 3GCU), which directly incorporates this scaffold, binds to the inactive DFG-out conformation of p38 MAP kinase (resolution 2.1 Å) and Src kinase (PDB ID: 3F3V, resolution 2.6 Å) [1][2]. This type II binding mode, characterized by occupancy of the allosteric back pocket, is critically dependent on the 3-hydroxyphenylamino motif for a key hydrogen bond with the kinase hinge region. Simple or missubstituted quinazolines (e.g., 4-aminoquinazoline) are incapable of adopting this specific, therapeutically-relevant pharmacophore arrangement, as they lack the essential structural extensions required for the type II inhibitor geometry [1].

Structural Biology p38 MAPK Type II Kinase Inhibitor

Validated Application Scenarios for 3-((6-Aminoquinazolin-4-YL)amino)phenol in Drug Discovery


Synthesis of Type II Src/p38 MAPK Dual Kinase Inhibitors for Anti-Inflammatory and Oncology Programs

The compound is the preferred starting material for synthesizing potent, selective type II inhibitors like RL45 and RL48, which have been crystallized with p38 MAPK (PDB: 3GCU) and Src (PDB: 3F3V) [4][3]. These structures confirm a unique allosteric binding mode, directly accessible through the 3-hydroxyphenylamino handle, which is required for accessing the DFG-out pocket and achieving therapeutic selectivity [4].

Elaboration into Preclinical EGFR-TK Inhibitors with Documented NCI-60 Activity

This scaffold is essential for researchers replicating or advancing the work on 6-ureido-anilinoquinazoline EGFR-TK inhibitors. A derivative (compound 7a) showed an IC50 of 0.061 µM against EGFR-TK and confirmed GI50 values of 0.36-0.46 µM against high-EGFR-expressing NCI-60 cancer cell lines (NCI-H322M, A498), validating this intermediate's role in generating preclinical candidates [4].

Chemical Probe Development Targeting the NF-κB Pathway

The compound serves as the foundation for designing novel chemical probes targeting the NF-κB pathway, a key regulator of inflammation and cancer cell survival. Foundational SAR studies confirm that the 6-amino group, a core feature of this molecule, is essential for inhibitory activity. The elaborated compound 11q showed potent inhibition of both NF-κB transcriptional activation (IC50 2 nM) and TNF-alpha production, demonstrating the value of this scaffold for hit-to-lead campaigns in immunology and oncology [4][3].

Fragment-Based Drug Discovery (FBDD) and Targeted Library Synthesis

With a molecular weight of 252.27 Da and a confirmed hinge-binding motif, the compound is an ideal fragment-like precursor for FBDD. Libraries generated from this scaffold can be screened against a broad range of kinases, leveraging its privileged status as a validated hinge-binder, expediting the discovery of hits with confirmed type II binding potential [4].

Quote Request

Request a Quote for 3-((6-Aminoquinazolin-4-YL)amino)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.